molecular formula C16H19NO3S2 B12044284 5-(4-Hydroxy-3-methoxybenzylidene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 611185-80-9

5-(4-Hydroxy-3-methoxybenzylidene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12044284
CAS No.: 611185-80-9
M. Wt: 337.5 g/mol
InChI Key: VQGHRWDNIWMIPB-GXDHUFHOSA-N
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Description

5-(4-Hydroxy-3-methoxybenzylidene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with a hydroxy-methoxybenzylidene group and a pentyl chain. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxy-3-methoxybenzylidene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 3-pentyl-2-thioxo-1,3-thiazolidin-4-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the carbonyl group in the thiazolidinone ring can yield corresponding alcohols.

    Substitution: The methoxy and hydroxy groups on the benzylidene moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzylidene derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-Hydroxy-3-methoxybenzylidene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Studies have indicated its ability to inhibit the growth of certain bacterial and fungal strains, as well as its cytotoxic effects on cancer cell lines .

Medicine

In medicine, the compound is being explored for its therapeutic potential. Its antimicrobial and anticancer properties make it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties. Its structural features allow for the creation of polymers and other materials with enhanced mechanical and thermal properties .

Mechanism of Action

The mechanism of action of 5-(4-Hydroxy-3-methoxybenzylidene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes involved in microbial growth, leading to its antimicrobial effects. In cancer cells, it can induce apoptosis by modulating the expression of proteins such as Bax, Bcl-2, and caspase-3 . These interactions disrupt cellular processes, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Hydroxy-3-methoxybenzylidene)-3-pentyl-2-thioxo-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring with a hydroxy-methoxybenzylidene group and a pentyl chain

Properties

CAS No.

611185-80-9

Molecular Formula

C16H19NO3S2

Molecular Weight

337.5 g/mol

IUPAC Name

(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H19NO3S2/c1-3-4-5-8-17-15(19)14(22-16(17)21)10-11-6-7-12(18)13(9-11)20-2/h6-7,9-10,18H,3-5,8H2,1-2H3/b14-10+

InChI Key

VQGHRWDNIWMIPB-GXDHUFHOSA-N

Isomeric SMILES

CCCCCN1C(=O)/C(=C\C2=CC(=C(C=C2)O)OC)/SC1=S

Canonical SMILES

CCCCCN1C(=O)C(=CC2=CC(=C(C=C2)O)OC)SC1=S

Origin of Product

United States

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